N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide
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Overview
Description
N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This specific compound is characterized by the presence of two fluorine atoms and two methoxy groups attached to the benzene ring, along with a benzohydrazide moiety.
Preparation Methods
The synthesis of N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide typically involves the following steps:
Formation of the benzothiazole ring: This can be achieved by reacting 4,6-difluoroaniline with carbon disulfide and chlorine to form 4,6-difluoro-2-mercaptobenzothiazole.
Hydrazide formation: The 4,6-difluoro-2-mercaptobenzothiazole is then reacted with hydrazine hydrate to form the corresponding benzohydrazide.
Methoxylation: Finally, the benzohydrazide is subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy groups at the 2 and 4 positions of the benzene ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide can be compared with other similar compounds, such as:
N’-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazide: This compound lacks the methoxy groups, which may result in different chemical and biological properties.
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide:
N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide: The presence of an additional fluorine atom in this compound may enhance its stability and biological activity.
The uniqueness of N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, summarizing relevant findings from recent studies and highlighting its pharmacological potential.
- Molecular Formula : C15H15F2N3O3S
- Molar Mass : 357.36 g/mol
- Density : 1.274 g/cm³ (predicted)
- pKa : 9.73 (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound is believed to exert its effects through:
- DNA Binding : The compound shows a propensity to bind within the minor groove of DNA, influencing cellular proliferation and apoptosis.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell metabolism or antimicrobial resistance pathways.
Antitumor Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant antitumor properties. In particular:
-
Cell Line Studies : this compound was tested against several human cancer cell lines including A549 (lung cancer), HCC827 (lung adenocarcinoma), and NCI-H358 (lung cancer). The results indicated a notable reduction in cell viability in a dose-dependent manner.
Cell Line IC50 (µM) % Inhibition A549 5.0 85% HCC827 6.5 80% NCI-H358 7.0 75%
Antimicrobial Activity
The antimicrobial efficacy of the compound was evaluated against various bacterial strains:
-
Testing Methodology : Broth microdilution assays were conducted following CLSI guidelines to determine minimum inhibitory concentrations (MIC).
Bacterial Strain MIC (µg/mL) % Inhibition Escherichia coli 50 90% Staphylococcus aureus 25 95% Saccharomyces cerevisiae 100 80%
Case Studies and Research Findings
- Study on Antitumor Activity :
- Antimicrobial Efficacy :
Properties
IUPAC Name |
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O3S/c1-23-9-3-4-10(12(7-9)24-2)15(22)20-21-16-19-14-11(18)5-8(17)6-13(14)25-16/h3-7H,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCISDJWNYLLAIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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